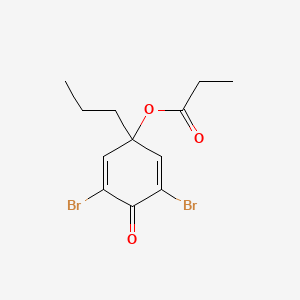![molecular formula C5H11Cl3Se B14590136 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane CAS No. 61634-36-4](/img/structure/B14590136.png)
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is an organoselenium compound characterized by the presence of chlorine and selenium atoms
Méthodes De Préparation
The synthesis of 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane typically involves the reaction of selenium compounds with chlorinated hydrocarbons. One common method includes the reaction of selenium tetrachloride with 2-chloro-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the selenium center to a lower oxidation state. Reducing agents such as sodium borohydride are often used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Addition: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-selenium bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium dioxide, while substitution reactions can produce a variety of organoselenium derivatives.
Applications De Recherche Scientifique
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s selenium content is of interest in biological studies, particularly in understanding the role of selenium in enzymatic processes and antioxidant activity.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents and in the treatment of oxidative stress-related diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane involves its interaction with molecular targets through its selenium and chlorine atoms. The selenium center can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with selenium replacing sulfur in methionine.
Selenium dioxide: A simple selenium compound used in oxidation reactions.
Propriétés
Numéro CAS |
61634-36-4 |
|---|---|
Formule moléculaire |
C5H11Cl3Se |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
2-chloro-1-[dichloro(methyl)-λ4-selanyl]-2-methylpropane |
InChI |
InChI=1S/C5H11Cl3Se/c1-5(2,6)4-9(3,7)8/h4H2,1-3H3 |
Clé InChI |
QKLBJHTVXOSWDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C[Se](C)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


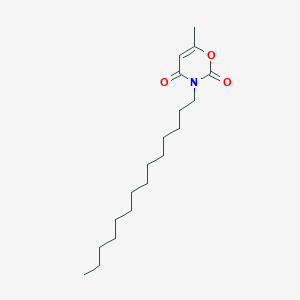
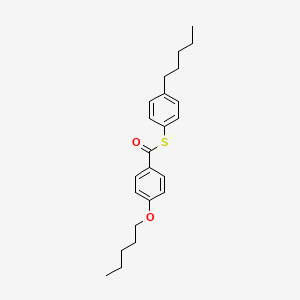
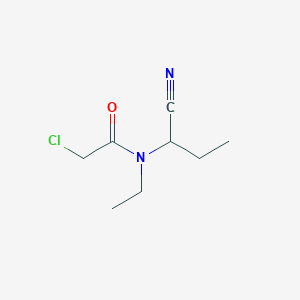
![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)

![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)

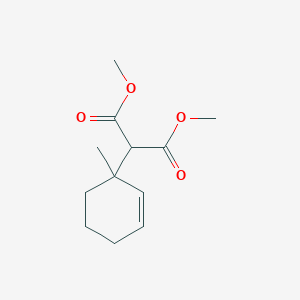


![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)
